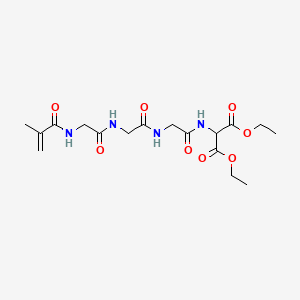
Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of serine and glycine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the serine derivative, followed by the introduction of the glycine residues. The final step involves the esterification of the compound with ethyl groups. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other serine and glycine derivatives, such as:
- Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, methyl ester
- Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, propyl ester
Uniqueness
What sets Serine, N-(2-methyl-1-oxo-2-propen-1-yl)glycylglycylglycyl-O-ethyl-3-oxo-, ethyl ester apart is its specific esterification with ethyl groups, which can influence its chemical properties and biological activity. This unique structure may confer advantages in certain applications, such as increased stability or enhanced interaction with specific molecular targets.
属性
分子式 |
C17H26N4O8 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
diethyl 2-[[2-[[2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetyl]amino]acetyl]amino]propanedioate |
InChI |
InChI=1S/C17H26N4O8/c1-5-28-16(26)14(17(27)29-6-2)21-13(24)9-19-11(22)7-18-12(23)8-20-15(25)10(3)4/h14H,3,5-9H2,1-2,4H3,(H,18,23)(H,19,22)(H,20,25)(H,21,24) |
InChI 键 |
ZXZCZFIYMDQQON-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


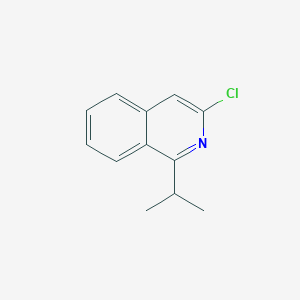

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)
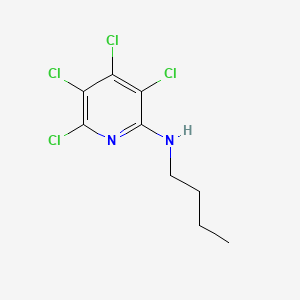
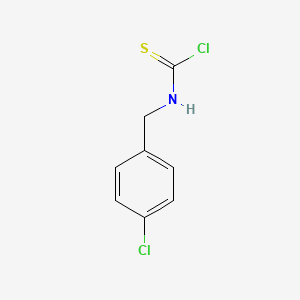
![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
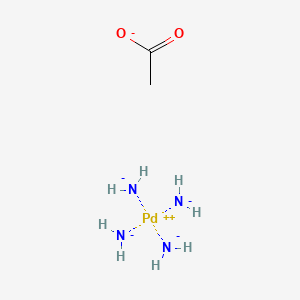
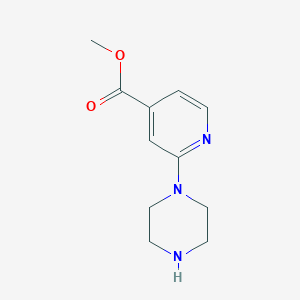
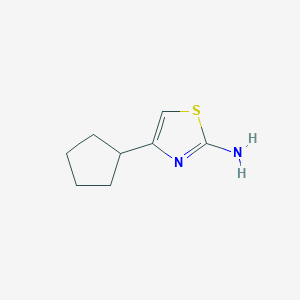
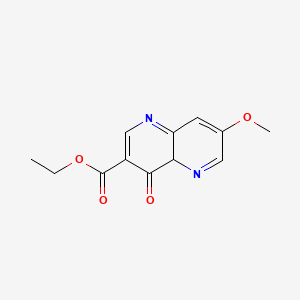
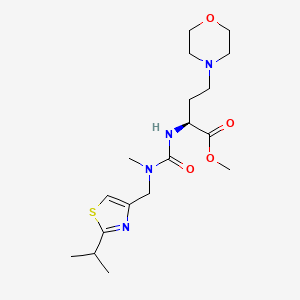
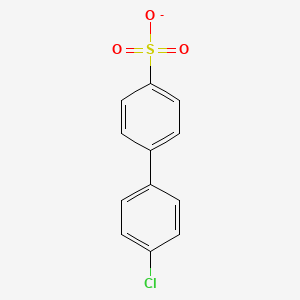
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
